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Abstract
Galactosemia is an inborn error of carbohydrate metabolism. While classic galactosemia (Type

I) caused by GALT deficiency is well-characterized, other rarer forms exist. Type IV

galactosemia, a recently identified disorder, results from mutations in the GALM gene, which

encodes the enzyme galactose mutarotase.[1][2] This enzyme catalyzes the first step in the

Leloir pathway, the interconversion of β-D-galactose to α-D-galactose.[3][4][5] Clinically, Type

IV galactosemia presents as a relatively mild phenotype, with early-onset cataracts being the

most consistent symptom, similar to Type II galactosemia (galactokinase deficiency).[1][6][7]

Unlike classic galactosemia, severe neonatal complications like liver failure or sepsis are

typically absent.[8] Diagnosis is often initiated by newborn screening that reveals elevated

galactose levels with normal activity of other Leloir pathway enzymes, and is confirmed by

molecular analysis of the GALM gene.[2][9] This guide provides a comprehensive technical

overview of the GALM enzyme, the pathophysiology of Type IV galactosemia, known genetic

variants, detailed experimental protocols for diagnosis and research, and current therapeutic

approaches.
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Galactose, primarily derived from lactose, is a critical carbohydrate that is metabolized into

glucose via the Leloir pathway.[10] This pathway involves a series of four key enzymatic

reactions.

1.1. The Leloir Pathway The entry of galactose into glycolysis requires its conversion to

glucose-1-phosphate.[10] This process is initiated by galactose mutarotase (GALM), an aldose

1-epimerase.[4][10] GALM catalyzes the reversible conversion of β-D-galactose into its

anomer, α-D-galactose.[11] The α-form is the specific substrate for the subsequent enzyme,

galactokinase (GALK1), which phosphorylates it to galactose-1-phosphate (Gal-1-P).[10][12]

Gal-1-P is then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase

(GALT). Finally, UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose,

which can enter various metabolic pathways.[5] A deficiency in any of these enzymes leads to

a form of galactosemia.[2]

1.2. GALM Enzyme: Structure and Function The human GALM gene is located on

chromosome 2p22.1.[10] The enzyme, galactose mutarotase, is a monomeric protein primarily

composed of β-sheets.[1][13] Its catalytic mechanism involves a histidine residue (His 170)

acting as a catalytic acid and a glutamate residue (Glu 304) as a catalytic base.[1][4] These

residues facilitate the opening of the pyranose ring of D-galactose, allowing for the

interconversion between the α and β anomers.[14] By maintaining the equilibrium between the

two forms, GALM ensures a steady supply of α-D-galactose for the GALK1 enzyme, thereby

committing galactose to the Leloir pathway.[11]

Figure 1: Galactose Metabolism Pathways. The central Leloir pathway and an alternative
pathway activated during galactosemia.

Type IV Galactosemia: Clinical and Biochemical
Profile
Type IV galactosemia is an autosomal recessive disorder caused by biallelic pathogenic

variants in the GALM gene.[2][15] It is a relatively new and mild form of galactosemia.[7]

2.1. Clinical Manifestations The primary and most consistently reported clinical feature of

GALM deficiency is the development of bilateral cataracts in infancy or early childhood.[6][8]

This symptom arises from the accumulation of galactitol, a toxic alcohol produced from excess

galactose via the aldose reductase pathway.[6] Unlike classic galactosemia (Type I), patients
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with Type IV do not typically exhibit severe neonatal symptoms such as jaundice,

hepatomegaly, vomiting, or failure to thrive.[8][16] Long-term complications like intellectual

disability and primary ovarian insufficiency have not been reported, though more data on adult

patients are needed.[6]

2.2. Biochemical Findings Newborn screening often provides the first indication of GALM

deficiency. The key biochemical marker is a mild to moderate elevation of total blood galactose.

[6] However, the activity of GALT, GALK1, and GALE enzymes is normal, which distinguishes it

from Types I, II, and III galactosemia.[9]

Parameter
Type IV
Galactosemia
(GALM)

Type I (GALT)
Type II
(GALK1)

Type III (GALE)

Deficient

Enzyme

Galactose

Mutarotase

Gal-1-P

Uridylyltransferas

e

Galactokinase
UDP-Gal-4-

Epimerase

Blood Galactose Mildly Elevated Highly Elevated Highly Elevated Elevated

Galactose-1-P
Normal to slightly

elevated
Highly Elevated Normal Elevated

Primary

Symptom
Cataracts[6][8]

Neonatal toxicity,

liver failure,

cataracts, long-

term

complications[16]

Cataracts[17]

Variable; from

asymptomatic to

severe systemic

illness[17]

Inheritance
Autosomal

Recessive[15]

Autosomal

Recessive[18]

Autosomal

Recessive[19]

Autosomal

Recessive[19]

Table 1: Comparison of Different Types of Galactosemia.

Known GALM Gene Mutations
Several pathogenic variants in the GALM gene have been identified that lead to Type IV

galactosemia. These mutations include nonsense, frameshift, and missense variants that result

in reduced or absent enzyme activity, often due to protein instability.[15]
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Variant Type Consequence Reference

p.Arg82 Nonsense

Premature termination

codon, unstable

protein

[15]

p.Ile99Leufs46 Frameshift

Premature termination

codon, unstable

protein

[15]

p.Trp311* Nonsense

Premature termination

codon, unstable

protein

[15]

p.Gly142Arg Missense Unstable protein [15]

p.Arg267Gly Missense Unstable protein [15]

p.Gly277Arg Missense
Associated with

cataracts
[7]

Table 2: Summary of Reported Pathogenic GALM Variants.

Experimental Protocols
Accurate diagnosis and research into Type IV galactosemia rely on precise molecular and

biochemical methods.

4.1. Diagnostic Workflow The diagnostic process typically begins with an abnormal newborn

screen and proceeds to definitive genetic testing.
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Newborn Screening

Elevated Total Galactose

Enzyme Activity Assays
(GALT, GALK1, GALE)

Normal Enzyme Activity

Results: Normal

Deficient Activity in GALT, GALK1, or GALE

Results: Abnormal

GALM Gene Sequencing
(Sanger or NGS) Diagnosis: Type I, II, or III Galactosemia

Biallelic Pathogenic
Variants Identified

Variant of Unknown Significance
/ No Pathogenic Variant

Diagnosis: Type IV Galactosemia

Click to download full resolution via product page

Figure 2: Diagnostic workflow for Type IV Galactosemia.

4.2. Molecular Genetic Testing Protocol: GALM Gene Sequencing

Objective: To identify pathogenic variants in the GALM gene.
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Methodology:

Sample Collection: Collect a whole blood sample (3-5 mL) in an EDTA tube. Buccal swabs or

saliva can be used as alternative sources of genomic DNA.[20]

DNA Extraction: Isolate genomic DNA from the collected sample using a commercially

available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) following the manufacturer's protocol.

Assess DNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

Primer Design and PCR Amplification: Design primers to amplify all coding exons and

adjacent intron-exon boundaries of the GALM gene (RefSeq: NM_138801). Perform

Polymerase Chain Reaction (PCR) using a high-fidelity DNA polymerase to generate

amplicons for sequencing.

Sequencing:

Sanger Sequencing: Purify PCR products and sequence them using a capillary

sequencing platform (e.g., Applied Biosystems 3730xl). This method is used to confirm

specific variants or for single-gene analysis.[21]

Next-Generation Sequencing (NGS): For broader analysis, use a targeted gene panel that

includes GALM or whole-exome sequencing.[20][22] Prepare a sequencing library from

the genomic DNA and sequence on a platform like an Illumina MiSeq or NovaSeq.

Data Analysis: Align sequencing reads to the human reference genome. Perform variant

calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

Annotate variants using databases such as ClinVar, HGMD, and gnomAD. Classify variants

according to ACMG/AMP guidelines (pathogenic, likely pathogenic, VUS, likely benign,

benign).

Deletion/Duplication Analysis: If sequencing does not yield two pathogenic variants in a

patient with a strong clinical presentation, perform deletion/duplication analysis using

methods like Multiplex Ligation-dependent Probe Amplification (MLPA) or NGS-based copy

number variation (CNV) analysis to detect larger structural variants.[21]

4.3. Biochemical Assay Protocol: GALM Enzyme Activity (Representative Method)
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Objective: To measure the functional activity of the GALM enzyme in patient-derived cells (e.g.,

fibroblasts, lymphocytes).

Principle: This is a coupled enzyme assay. GALM converts β-D-galactose to α-D-galactose.

The production of α-D-galactose is then measured by coupling it to the GALK1 reaction, which

consumes ATP. The depletion of ATP can be monitored using a luciferase-based

bioluminescence assay (e.g., Promega Kinase-Glo®). Lower GALM activity will result in a

slower rate of ATP depletion.

Methodology:

Lysate Preparation: Culture patient-derived fibroblasts or isolate lymphocytes. Lyse the cells

in a suitable buffer (e.g., hypotonic lysis buffer with protease inhibitors) on ice. Centrifuge to

pellet cell debris and collect the supernatant containing the cytosolic proteins, including

GALM. Determine the total protein concentration of the lysate using a Bradford or BCA

assay.

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10

mM MgCl₂, 1 mM DTT). For each reaction, prepare a master mix containing:

Reaction Buffer

β-D-galactose (substrate for GALM)

ATP (substrate for GALK1)

Recombinant human GALK1 enzyme

Assay Procedure:

Pipette the reaction master mix into wells of a 96-well opaque plate suitable for

luminescence readings.

Add a standardized amount of cell lysate (e.g., 20 µg of total protein) to each well to

initiate the reaction. Include a negative control (lysate from a confirmed GALM-deficient

patient or heat-inactivated lysate) and a positive control (lysate from a healthy individual).
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Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Signal Detection:

Remove the plate from the incubator and allow it to equilibrate to room temperature.

Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.

This reagent lyses the cells (if not already lysed) and contains luciferase and luciferin to

measure the remaining ATP.

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

Measure luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is inversely proportional to the combined

GALM/GALK1 activity. Calculate the rate of ATP consumption by comparing the signal in

sample wells to a standard curve. Express GALM activity as a percentage of the activity

measured in the healthy control lysate.

Therapeutic Strategies and Management
5.1. Current Standard of Care The primary treatment for Type IV galactosemia is the

implementation of a galactose-restricted diet.[9][15] This involves eliminating milk and dairy

products, which are the main sources of lactose.[23] For infants, a soy-based or other

galactose-free formula is required.[9] Given the mild phenotype and variability in clinical

presentation, the stringency and duration of the diet may be assessed on a case-by-case

basis.[15][23] Early dietary intervention is crucial for preventing or resolving cataracts.[6]

5.2. Future and Investigational Therapies While dietary management is effective for the acute

symptoms of galactosemias, research into novel therapies is ongoing, particularly for the more

severe forms of the disease. These approaches could potentially be adapted for GALM

deficiency if long-term complications become apparent.

Pharmacological Chaperones: Small molecules designed to bind to misfolded mutant

enzymes and restore their proper conformation and function. This approach could be

beneficial for missense mutations that cause protein instability.[24]
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Gene Therapy: Aims to restore enzyme activity by introducing a functional copy of the

deficient gene (e.g., GALM) using viral vectors, such as adeno-associated viruses (AAVs).

[23]

mRNA Therapy: Involves administering synthetic mRNA encoding the functional enzyme,

allowing the patient's cells to transiently produce the correct protein.[25]

While animal models have been developed for classic galactosemia, specific models for GALM

deficiency are needed to test the efficacy and safety of these advanced therapeutic strategies.

[26][27]

Conclusion
Type IV galactosemia, caused by mutations in the GALM gene, is a distinct clinical entity

characterized by a mild phenotype dominated by cataracts. Its discovery has expanded the

understanding of galactose metabolism disorders and highlights the importance of

comprehensive genetic analysis when newborn screening reveals hypergalactosemia with

normal GALT, GALK1, and GALE activity. For researchers and drug developers, the unstable

nature of many mutant GALM proteins suggests that strategies like pharmacological

chaperones could be a promising avenue for future therapeutic development. Further long-term

studies of affected individuals are necessary to fully delineate the clinical spectrum of this rare

disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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